molecular formula C15H19ClN4O B7021102 N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide

Cat. No.: B7021102
M. Wt: 306.79 g/mol
InChI Key: CLTSOOGZDPWTCC-VIFPVBQESA-N
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Description

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a chloropyridinyl group, an ethyl group, and a dimethylpyrazole carboxamide moiety

Properties

IUPAC Name

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-5-20-11(4)14(10(3)19-20)15(21)18-9(2)13-7-6-12(16)8-17-13/h6-9H,5H2,1-4H3,(H,18,21)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLTSOOGZDPWTCC-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)C(=O)NC(C)C2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(C(=N1)C)C(=O)N[C@@H](C)C2=NC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chloropyridinyl Intermediate: This step involves the chlorination of a pyridine derivative to introduce the chlorine atom at the 5-position.

    Alkylation: The chloropyridinyl intermediate is then subjected to alkylation to introduce the ethyl group at the 1-position.

    Formation of the Pyrazole Ring: The next step involves the cyclization of an appropriate precursor to form the pyrazole ring.

    Carboxamide Formation: Finally, the carboxamide group is introduced through a reaction with an appropriate amine or amide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the development of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-[(1S)-1-(5-chloropyridin-2-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide: shares similarities with other pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

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